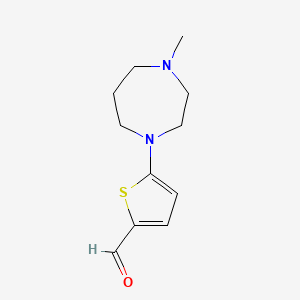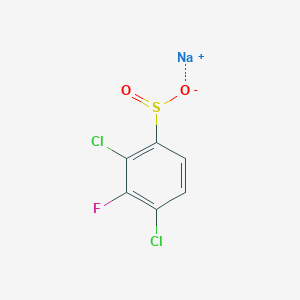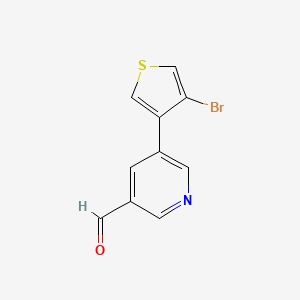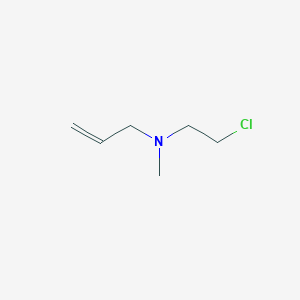
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C6H12ClN It is a tertiary amine that contains a chloroethyl group, a methyl group, and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine typically involves the reaction of N-methylprop-2-en-1-amine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amine group of N-methylprop-2-en-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines, thiols, or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles such as thiols and amines in proteins and nucleic acids, potentially leading to modifications in their structure and function. This reactivity is the basis for its potential use in drug development and other applications.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethyl)(methyl)amine: Lacks the prop-2-en-1-yl group, making it less versatile in chemical reactions.
(2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
(2-Chloroethyl)(methyl)(prop-1-en-1-yl)amine: The position of the double bond is different, leading to variations in chemical behavior.
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
133.62 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-3-5-8(2)6-4-7/h3H,1,4-6H2,2H3 |
Clave InChI |
NQVHCGAZGCUYDB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


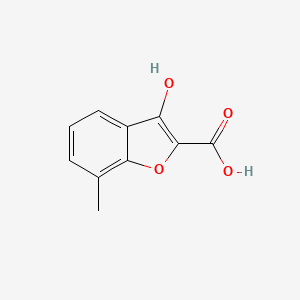

![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
![8,8-Dimethyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13197354.png)
![1-[(4S)-4-methoxypyrrolidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13197365.png)
